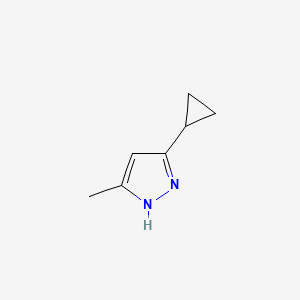
6-Bromo-2,3-dichlorophenylboronic acid
Overview
Description
6-Bromo-2,3-dichlorophenylboronic acid is a synthetic organic compound that belongs to the class of arylboronic acids. These compounds possess a boron atom bonded to an aromatic ring (aryl group) and two hydroxyl groups (OH). It is used as a reagent in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .
Molecular Structure Analysis
The molecular weight of this compound is 269.72 . Its IUPAC name is this compound . The InChI code is 1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, arylboronic acids are generally known to be involved in various organic reactions. For instance, they are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .Physical And Chemical Properties Analysis
This compound has a boiling point of 394.9±52.0C at 760 mmHg . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8C .Scientific Research Applications
Synthesis and Chemical Reactions
6-Bromo-2,3-dichlorophenylboronic acid is involved in various chemical syntheses and reactions, demonstrating its versatility in organic chemistry. An example of its application includes the synthesis of pyridylboronic acids through a method involving lithium-halogen exchange and "in situ quench" techniques. This method, evaluated on various aryl halides, underscores the utility of halogenated boronic acids in preparing arylboronic acids, which are critical intermediates in numerous organic reactions, including Suzuki-Miyaura cross-coupling (Wenjie Li et al., 2002).
Cross-Coupling Reactions
Cross-coupling reactions are a significant area where halogenated phenylboronic acids, similar in structure to this compound, find application. For instance, functionalized pyridylboronic acids, including derivatives synthesized from halogenated precursors, have been shown to undergo palladium-catalyzed Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives. These reactions are pivotal in synthesizing complex organic molecules, highlighting the role of halogenated boronic acids in advanced organic synthesis and drug discovery (Paul R. Parry et al., 2002).
Photolabile Protecting Groups
In a more niche application, derivatives of halogenated boronic acids have been explored as photolabile protecting groups for aldehydes and ketones. This innovative use is exemplified by 6-bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), which serves as a photoremovable protecting group under simulated physiological conditions. Such applications demonstrate the potential of halogenated boronic acids in the development of photoresponsive materials, offering controlled release of active compounds upon exposure to light (Min Lu et al., 2003).
Molecular Structure Studies
Halogenated boronic acids, similar to this compound, have also been subjects of structural and theoretical studies. Investigations into the molecular structures and vibrations of such compounds through experimental and theoretical methods provide insights into their chemical behavior and reactivity. This research is crucial for understanding the fundamental properties of boronic acids, which can influence their reactivity and application in various chemical syntheses (M. Kurt et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2,3-dichlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group to a metal, in this case, palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of complex organic compounds from simpler ones, thereby affecting a wide range of downstream biochemical processes .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Therefore, the presence and concentrations of these substances in the environment can affect the action of this compound.
properties
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJHIIWLKTMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251889 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-86-1 | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)

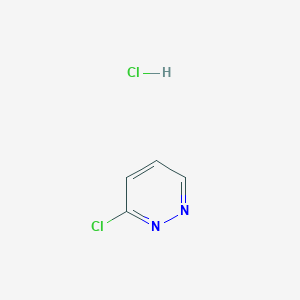
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
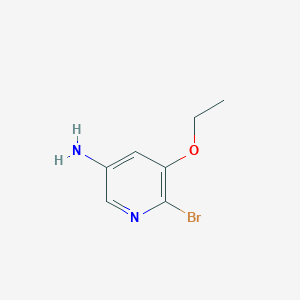

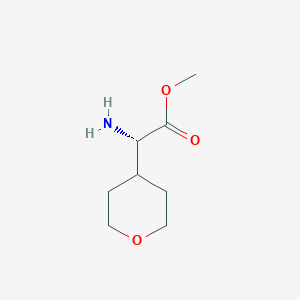
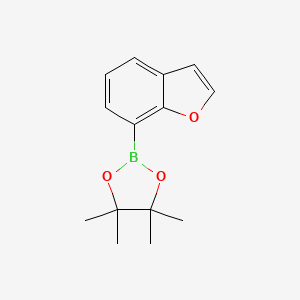
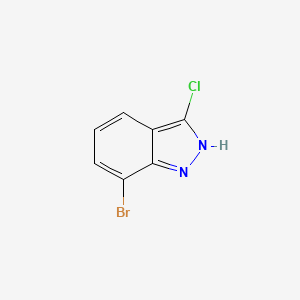
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
